5-(4-Tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(4-Tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazolo[1,5-c][1,3]benzoxazine core structure, which is fused with tert-butylphenyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of tert-butylphenyl and dimethoxyphenyl groups: These groups are introduced through substitution reactions, often using reagents like tert-butylphenyl halides and dimethoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale production.
Purification: Using techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(4-Tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-Tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: Investigation of its biological activity, including potential anti-inflammatory and anticancer properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.
Modulation of signaling pathways: It may influence cellular signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylphenyl 3,5-dimethoxybenzoate: A related compound with similar structural features.
N-(4-Butylphenyl)-3,5-dimethoxybenzamide: Another compound with a similar core structure but different functional groups.
Uniqueness
5-(4-Tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of tert-butylphenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H30N2O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-2-(3,4-dimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C28H30N2O3/c1-28(2,3)20-13-10-18(11-14-20)27-30-23(21-8-6-7-9-24(21)33-27)17-22(29-30)19-12-15-25(31-4)26(16-19)32-5/h6-16,23,27H,17H2,1-5H3 |
InChI Key |
HHHQUJJJCOQYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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